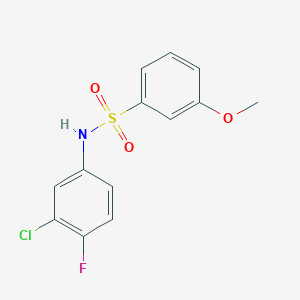

![molecular formula C19H19FN4O3 B2778361 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034445-85-5](/img/structure/B2778361.png)

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, isoxazole derivatives have been widely studied due to their biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including an isoxazole ring, a pyrimidine ring, and a cyclohexyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique

Corrosion Inhibition

The compound is related to derivatives synthesized for corrosion prevention efficiencies. For example, research on acetamide, isoxazolidine, and isoxazoline derivatives has shown promising results in corrosion inhibition in acidic and mineral oil mediums. This indicates the potential application of similar compounds in protecting metals against corrosion, thus extending their life and utility in industrial applications (Yıldırım & Çetin, 2008).

Antimicrobial Activity

The compound's framework is beneficial in the design of antimicrobial agents. A study on substituted 2-aminobenzothiazoles derivatives showed good to moderate activity against bacterial and fungal microbial strains, highlighting its potential in developing new antimicrobial agents to combat drug-resistant pathogens (Anuse et al., 2019).

Anti-Cancer Activity

Novel derivatives related to this compound have been found to exhibit anti-lung cancer activity. The study suggests that these compounds can be promising in the development of new therapeutic agents for lung cancer treatment, indicating the compound's potential in cancer research (Hammam et al., 2005).

Kinase Inhibition and Anticancer Activities

Research into N-benzyl substituted acetamide derivatives, including those similar to the compound , has identified them as inhibitors of Src kinase with potential anticancer activities. This suggests the compound's utility in designing inhibitors targeting specific kinases involved in cancer progression (Fallah-Tafti et al., 2011).

Antimicrobial and Antitumor Activities

The compound's chemical class has been utilized to synthesize derivatives with significant antimicrobial and antitumor activities. This research underscores the potential of these compounds in developing new treatments for infectious diseases and cancer (Ali et al., 2010).

Molecular Docking and Anticancer Evaluation

The compound's structure is conducive to molecular docking studies, which are essential in drug development, particularly in identifying potential anticancer compounds. This application is critical in the early stages of drug discovery, aiming to find effective treatments for cancer (Yadav et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

The benzothiazolinone acetamide analogs, closely related to the compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. This research indicates the compound's potential application in renewable energy technologies and understanding biological mechanisms (Mary et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c20-12-10-21-19(22-11-12)26-14-7-5-13(6-8-14)23-18(25)9-16-15-3-1-2-4-17(15)27-24-16/h1-4,10-11,13-14H,5-9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSPXORVVMZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid](/img/structure/B2778279.png)

![(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2778280.png)

![(E)-4-(Dimethylamino)-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-enamide](/img/structure/B2778281.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2778286.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2778289.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/no-structure.png)

![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2778299.png)